molecular formula C21H15ClN2O B2740614 1-Benzyl-4-(4-chlorophenoxy)phthalazine CAS No. 320418-70-0

1-Benzyl-4-(4-chlorophenoxy)phthalazine

货号: B2740614
CAS 编号: 320418-70-0
分子量: 346.81
InChI 键: QJNKZDOVNGVPOU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Significance of Phthalazine (B143731) Scaffold in Drug Discovery

The phthalazine nucleus is recognized as a promising and attractive scaffold in the development of potent therapeutic agents. researchgate.net Its structure is a common feature in many bioactive compounds, making it a focal point for the design and development of new drugs. nih.govnih.gov The versatility of the phthalazine core allows it to interact with a variety of biological targets, which is a key reason for its prominence in medicinal chemistry. researchgate.net The ability to introduce various substituents at different positions on the phthalazine ring enables chemists to fine-tune the pharmacological properties of the resulting molecules. researchgate.net This structural flexibility has led to the discovery of compounds with a broad spectrum of biological activities, establishing phthalazine as a crucial building block in the creation of novel medications. researchgate.netosf.io

Historical Context of Phthalazine Derivatives in Research

The chemistry of phthalazine derivatives has been a subject of growing interest for many years, largely due to their successful application as chemotherapeutic agents. osf.io Historically, research into nitrogen-containing heterocyclic compounds has been a fertile ground for drug discovery, with phthalazines and their derivatives receiving considerable attention for their pharmacological properties and clinical potential. longdom.org Early investigations revealed that modifications to the phthalazine core could lead to compounds with useful therapeutic effects. For instance, the development of azelastine, an antihistamine, and luminol, known for its chemiluminescence, highlighted the potential of this chemical family. nih.govsemanticscholar.org Over the past few decades, extensive research has solidified the importance of the phthalazine scaffold, leading to the development of numerous derivatives with diverse enzymatic and cellular targets. rsc.orgnih.gov

Overview of Pharmacological Versatility of Phthalazine-Based Compounds

Phthalazine-based compounds exhibit a remarkable range of pharmacological activities, underscoring their versatility in medicinal chemistry. nih.gov Derivatives have been reported to possess anticancer, antihypertensive, anti-inflammatory, analgesic, antidiabetic, antimicrobial, and anticonvulsant properties. nih.govsci-hub.se This broad spectrum of activity is attributed to the ability of the phthalazine scaffold to serve as a pharmacophore for various biological targets. nih.gov For example, certain phthalazine derivatives are potent inhibitors of enzymes like poly (ADP-ribose) polymerase (PARP), phosphodiesterases (PDEs), and vascular endothelial growth factor receptor 2 (VEGFR-2), which are implicated in diseases such as cancer and inflammation. nih.govlongdom.orgsci-hub.se The successful development of drugs like Olaparib, a PARP inhibitor for cancer treatment, further illustrates the significant therapeutic potential of this class of compounds. mdpi.com

Research Focus: 1-Benzyl-4-(4-chlorophenoxy)phthalazine

Recent research has explored the synthesis and biological activities of specific 1,4-disubstituted phthalazine derivatives. Among these is the compound This compound , which combines the core phthalazine structure with a benzyl (B1604629) group at the 1-position and a 4-chlorophenoxy group at the 4-position.

Studies involving related structures have provided insights into the potential of such compounds. For example, research on 4-benzyl-2H-phthalazin-1-one derivatives, which share the benzyl moiety, has demonstrated that these compounds can serve as precursors to molecules with significant antimicrobial effects. nih.govsemanticscholar.org The synthesis often starts from 4-benzyl-1-chlorophthalazine, a key intermediate that allows for the introduction of various nucleophiles at the 1-position. nih.gov

In a similar vein, other studies have focused on creating 1,4-disubstituted phthalazines to explore their anticancer potential. The general synthetic strategy involves reacting a 1-chloro-4-substituted-phthalazine with different nucleophiles, such as substituted phenols. For instance, the reaction of 1-chloro-4-(4-phenoxyphenyl)phthalazine with various nucleophiles has yielded compounds with cytotoxic activity against several human tumor cell lines. derpharmachemica.comresearchgate.net Furthermore, the introduction of a 4-chlorophenoxy group onto a phthalazine scaffold has been explored in the context of creating antiplasmodial agents, although the specific derivatives synthesized in that study differed significantly in the other substituent. mdpi.com

The table below summarizes the key structural components of the target compound and the activities observed in related, but distinct, molecular frameworks.

ComponentPositionObserved Activity in Related Compounds
PhthalazineCore ScaffoldAnticancer, Anti-inflammatory, Antihypertensive, Antimicrobial nih.govsci-hub.se
Benzyl Group1-PositionPrecursor to derivatives with antimicrobial activity nih.govsemanticscholar.org
4-Chlorophenoxy Group4-PositionPresent in scaffolds designed for anticancer and antiplasmodial activity mdpi.comderpharmachemica.com

While direct, detailed research findings exclusively on the biological activity of this compound are not extensively documented in the provided search results, the compound exists as a known chemical entity. chemicalbook.com The pharmacological activities of structurally related compounds suggest that this specific combination of substituents on the phthalazine scaffold warrants further investigation to determine its unique biological profile.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1-benzyl-4-(4-chlorophenoxy)phthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O/c22-16-10-12-17(13-11-16)25-21-19-9-5-4-8-18(19)20(23-24-21)14-15-6-2-1-3-7-15/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJNKZDOVNGVPOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(C3=CC=CC=C32)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Mechanisms of Action and Target Identification

Inhibition of Kinase Activity

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The phthalazine (B143731) scaffold has been identified as a privileged structure for designing kinase inhibitors.

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several phthalazine derivatives have been developed as inhibitors of VEGFR, particularly VEGFR-2, the primary receptor for VEGF-A. nih.gov The core structure of these inhibitors often includes a flat heteroaromatic ring, like phthalazine, that occupies the ATP-binding site of the kinase domain. nih.gov While specific inhibitory concentration (IC50) values for 1-Benzyl-4-(4-chlorophenoxy)phthalazine against VEGFR are not detailed in the available literature, related compounds with a 1-substituted-4-phenylphthalazine scaffold have shown promise in this area. nih.gov Molecular docking studies of analogous compounds suggest that the phthalazine ring binds to the ATP-binding domain, forming crucial hydrogen bonds with amino acid residues such as Cys919. nih.gov

Epidermal Growth Factor Receptor (EGFR) Modulation

The Epidermal Growth Factor Receptor (EGFR) is another receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation. Its overactivity is implicated in various cancers. Phthalazine-based compounds have been investigated as EGFR inhibitors, with some derivatives showing potent activity. chemicalbook.com Research into multi-target therapies has explored compounds that can inhibit both VEGFR and EGFR, and the phthalazine nucleus is a key feature in such designs. chemicalbook.com

Aurora Kinase Inhibition

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are essential for mitotic progression. Their overexpression is common in many human cancers, making them attractive targets for anticancer drug development. Phthalazine-containing molecules have been successfully developed as potent inhibitors of Aurora kinases. ekb.eg For instance, certain novel 4-substituted phthalazinones have demonstrated inhibitory activity against Aurora B kinase, leading to cell cycle arrest and apoptosis. semanticscholar.org

p38 Kinase Inhibition

The p38 mitogen-activated protein (MAP) kinases are key regulators of the cellular response to inflammatory cytokines and stress. Consequently, inhibitors of p38 kinase are of interest for treating inflammatory diseases. Rational drug design efforts have led to the development of potent and selective p38 inhibitors based on a phthalazine scaffold. sci-hub.se These inhibitors achieve their selectivity by interacting with specific residues within the p38α kinase, such as Ala157 and Gly110. sci-hub.se

Enzyme Inhibition Profiles

Beyond kinase inhibition, this compound and its structural relatives have been evaluated for their ability to inhibit other classes of enzymes critical to cell function and survival.

Poly(ADP-ribose) Polymerase (PARP) Inhibition (PARP-1, PARP-2)

Poly(ADP-ribose) polymerases (PARP), particularly PARP-1 and PARP-2, are enzymes that play a crucial role in DNA repair. Inhibiting PARP is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The phthalazinone ring is a core structural feature of the potent PARP inhibitor Olaparib. researchgate.net A series of substituted 4-benzyl-2H-phthalazin-1-ones have been shown to be single-digit nanomolar inhibitors of both PARP-1 and PARP-2.

Data Tables

Table 1: Summary of Targeted Molecular Interactions Specific inhibitory data for this compound is not available in the cited literature. The table reflects the general inhibitory activities of the broader phthalazine chemical class against these targets.

Target ClassSpecific TargetActivity of Phthalazine Derivatives
Kinases
VEGFR-2Inhibitory activity demonstrated nih.govchemicalbook.com
EGFRModulatory effects observed chemicalbook.com
Aurora KinasePotent inhibition by related compounds ekb.egsemanticscholar.org
p38 KinaseSelective inhibition achieved sci-hub.se
Enzymes
PARP-1Nanomolar inhibition by phthalazinones
PARP-2Nanomolar inhibition by phthalazinones

Phosphodiesterase (PDE) Inhibition (e.g., PDE5)

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular levels of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). mdpi.com Inhibition of these enzymes, particularly PDE5, is a mechanism for therapeutic intervention in various conditions. While certain substituted phthalazine derivatives have been synthesized and evaluated for their inhibitory activity against PDE5, with some compounds showing high potency, there is no specific research data available detailing the phosphodiesterase inhibitory activity of this compound. nih.gov

Table 1: PDE5 Inhibition Data

Compound Target IC50 (nM)

Aldose Reductase (AR) Inhibition

Aldose reductase is an enzyme of the polyol pathway that catalyzes the reduction of glucose to sorbitol. Under hyperglycemic conditions, this pathway is implicated in the development of diabetic complications. Phthalazinone derivatives, such as Zopolrestat (B13010), have been investigated as inhibitors of aldose reductase. nih.govsemanticscholar.org However, specific studies quantifying the aldose reductase inhibitory effects of this compound have not been identified in the available scientific literature.

Table 2: Aldose Reductase Inhibition Data

Compound Target IC50 (µM)

Aldehyde Oxidase (AOX) Inhibition

Aldehyde oxidase (AOX) is a cytosolic molybdoflavoprotein enzyme involved in the metabolism of various xenobiotics, including nitrogen-containing heterocyclic compounds. nih.gov Phthalazine itself is a known substrate for AOX and is often used in assays to determine the inhibitory potential of other compounds on AOX activity. nih.govnih.gov While numerous drugs have been screened for their ability to inhibit AOX-mediated phthalazine oxidation, there is no available data documenting the inhibitory effect of this compound on aldehyde oxidase. nih.govresearchgate.net

Table 3: Aldehyde Oxidase Inhibition Data

Compound Target IC50 (nM)

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase (COX) enzymes are central to the inflammatory process through the production of prostaglandins. Selective inhibition of COX-2 is a major strategy for developing anti-inflammatory drugs with improved gastrointestinal safety profiles. nih.gov While a wide variety of chemical scaffolds have been explored as COX-2 inhibitors, there is currently no published research that evaluates or establishes the Cyclooxygenase-2 inhibitory activity of this compound. rsc.orgrsc.orgnih.gov

Table 4: COX-2 Inhibition Data

Compound Target IC50 (µM) Selectivity Index (COX-1/COX-2)

Menaquinone Biosynthesis Enzyme Inhibition (e.g., MenB)

The menaquinone (Vitamin K2) biosynthesis pathway is essential for electron transport in many bacteria and is absent in humans, making its enzymes attractive targets for novel antibiotics. nih.gov MenB (1,4-dihydroxy-2-naphthoyl-CoA synthase) is a key enzyme in this pathway. nih.gov A review of the literature reveals no studies investigating the potential inhibitory effects of this compound on MenB or any other enzyme within the menaquinone biosynthesis pathway.

Table 5: MenB Inhibition Data

Compound Target Activity

Receptor Modulation and Binding

The interaction of compounds with cellular receptors is a fundamental aspect of pharmacology. This section explores the known interactions of this compound with specific receptor types.

Histamine (B1213489) Receptor Antagonism (H1)

Histamine H1 receptor antagonists are commonly used to treat allergic conditions. wikipedia.orgnih.gov The phthalazine chemical structure is found in some potent antihistamines, such as Azelastine, which is a known H1 antagonist used for allergic rhinitis. nih.govsemanticscholar.orgnih.gov Despite the structural precedent set by other pharmacologically active phthalazines, there is no specific experimental data in the reviewed literature that characterizes the binding affinity or antagonist activity of this compound at the histamine H1 receptor.

Table 6: Histamine H1 Receptor Binding Data

Compound Target pA2 / pKi

Androgen Receptor (AR) Antagonism

While direct studies on "this compound" are not extensively documented in publicly available research, significant insights can be drawn from studies on structurally similar 4-benzyl-1-(2H)-phthalazinone derivatives. These compounds have been identified as nonsteroidal antagonists of the androgen receptor (AR), a critical protein in the development and progression of prostate cancer. nih.govnih.govosf.io

One particularly potent derivative, 4-(2,6-dichlorophenyl)methyl-1-(2H)-phthalazinone, demonstrated significant AR-binding affinity with an IC50 value of 10.9 μM, a level of activity comparable to the established AR antagonist hydroxyflutamide. nih.gov This antagonistic activity is crucial as it blocks the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) to the AR, thereby inhibiting the transcription of androgen-responsive genes that drive prostate cancer cell growth. nih.gov The benzyl (B1604629) group within these phthalazinone derivatives has been identified as a key structural feature for their antagonistic action. nih.gov

Table 1: Androgen Receptor Antagonism of a Structurally Related 4-Benzyl-1-(2H)-phthalazinone Derivative
CompoundAR-Binding Affinity (IC50)Reference
4-(2,6-dichlorophenyl)methyl-1-(2H)-phthalazinone10.9 μM nih.gov
Hydroxyflutamide (Reference)Comparable nih.gov

Alpha-Adrenoceptor Antagonism

Research into the broader class of 4-substituted phthalazine derivatives has revealed their potential as alpha-adrenoceptor antagonists. nih.gov A study focused on novel 4-(4-bromophenyl)phthalazine derivatives, which share a similar substitution pattern at the 4-position with "this compound," demonstrated significant α-blocking activity. nih.gov This antagonism of alpha-adrenoceptors, which are involved in the regulation of smooth muscle contraction, suggests a potential therapeutic application in conditions such as hypertension and benign prostatic hyperplasia. nih.gov While specific data for "this compound" is not available, the activity of these structurally related compounds indicates a plausible mechanism of action that warrants further investigation.

Interference with Cellular Processes

The cytotoxic and anti-proliferative effects of "this compound" and its analogs are the result of their interference with fundamental cellular processes. These include the induction of programmed cell death, disruption of the cellular skeleton, modulation of cell division, and inhibition of new blood vessel formation.

Induction of Apoptosis in Cancer Cells

Phthalazine derivatives have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. This is a crucial mechanism for eliminating malignant cells. Studies on newly synthesized phthalazine derivatives have demonstrated their ability to trigger apoptosis in human breast cancer cell lines, including MCF-7 and MDA-MB-231. nih.govwaocp.orgresearchgate.net

In one study, certain parent phthalazine compounds were found to be particularly active in inducing apoptosis, with some derivatives causing up to 60% of MDA-MB-231 cells to undergo apoptosis. waocp.org Another study on a series of 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)-acetohydrazide derivatives found that one compound, in particular, stimulated a 64.4-fold increase in total apoptotic breast cancer cell death in MDA-MB-231 cells. nih.gov This compound induced both early (24.2%) and late (18.3%) apoptosis. nih.gov

Table 2: Apoptosis Induction by Phthalazine Derivatives in Breast Cancer Cells
Compound/Derivative SeriesCell LineApoptotic EffectReference
Parent Phthalazine DerivativesMDA-MB-231Up to 60% apoptosis waocp.org
2-(4-benzyl-1-oxophthalazin-2(1H)-yl)-acetohydrazide derivative (12d)MDA-MB-23142.5% total apoptosis (64.4-fold increase) nih.gov

Inhibition of Tubulin Polymerization

While direct evidence for "this compound" is limited, the broader class of heterocyclic compounds is known to interfere with microtubule dynamics. The inhibition of tubulin polymerization is a well-established anticancer mechanism that disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. Although specific studies on phthalazine derivatives as tubulin polymerization inhibitors are not widely reported in the available literature, this remains a potential area for future investigation given the structural similarities of some phthalazine compounds to known tubulin inhibitors.

Modulation of Cell Proliferation

A key outcome of the molecular interactions of "this compound" and its analogs is the modulation of cell proliferation. As an extension of its AR antagonistic activity, the 4-benzyl-1-(2H)-phthalazinone derivative, 4-(2,6-dichlorophenyl)methyl-1-(2H)-phthalazinone, potently inhibited the proliferation of androgen-dependent prostate cancer cells (SC-3) with an IC50 of 0.18 μM. nih.gov This compound also effectively inhibited the proliferation of LNCaP cells, which harbor a mutated androgen receptor. nih.gov

Broader studies on phthalazine-based compounds have demonstrated significant anti-proliferative activity across a range of cancer cell lines. In a National Cancer Institute (NCI) 60-cell panel screen, several biarylurea-based phthalazine derivatives exhibited excellent broad-spectrum cytotoxic activity with GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 0.15 to 8.41 μM. nih.govresearchgate.netbohrium.comfigshare.com

Table 3: Anti-Proliferative Activity of Phthalazine Derivatives
Compound/Derivative SeriesCell LineActivity (IC50/GI50)Reference
4-(2,6-dichlorophenyl)methyl-1-(2H)-phthalazinoneSC-3 (Prostate Cancer)IC50: 0.18 μM nih.gov
Biarylurea-based phthalazine derivativesNCI 60-cell panelGI50: 0.15 - 8.41 μM researchgate.netfigshare.com

Influence on Angiogenesis Pathways

The formation of new blood vessels, a process known as angiogenesis, is critical for tumor growth and metastasis. Phthalazine derivatives have been investigated for their potential to inhibit this process by targeting key signaling molecules, particularly the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Several studies have identified phthalazine-based compounds as potent inhibitors of VEGFR-2 tyrosine kinase. nih.govresearchgate.netresearchgate.netrsc.org For instance, certain biarylurea derivatives of phthalazine demonstrated significant VEGFR-2 inhibitory activity with IC50 values in the low micromolar range (2.5 to 4.4 μM). nih.govresearchgate.net The inhibition of VEGFR-2 blocks the signaling cascade initiated by VEGF, which is a key regulator of angiogenesis.

The anti-angiogenic potential of these compounds has been further demonstrated in cellular assays. Selected phthalazine derivatives significantly inhibited the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs), a key in vitro model for studying angiogenesis. nih.govresearchgate.net At a concentration of 10 μM, these compounds inhibited HUVEC proliferation by as much as 79.83%. nih.govresearchgate.net

Table 4: VEGFR-2 Inhibition and Anti-Angiogenic Activity of Phthalazine Derivatives
Compound SeriesVEGFR-2 Inhibition (IC50)HUVEC Proliferation Inhibition (at 10 μM)Reference
Biarylurea-based phthalazines2.5 - 4.4 μM71.6% - 79.83% nih.govresearchgate.net

Effects on Cellular Differentiation and Gene Transcription

A comprehensive search of scientific databases and research articles did not yield any specific studies investigating the effects of this compound on cellular differentiation or gene transcription. While related phthalazine compounds have been explored for their impact on cell signaling pathways that can influence these processes, such as the inhibition of receptor tyrosine kinases or modulation of transcription factors, no direct evidence is available for this compound.

The general phthalazine scaffold is known to be a versatile core in medicinal chemistry, with various derivatives showing a range of biological activities. For instance, some phthalazine derivatives have been identified as inhibitors of enzymes like poly(ADP-ribose)polymerase (PARP) and vascular endothelial growth factor receptor (VEGFR), which are involved in cellular processes that can indirectly relate to differentiation and gene expression. Additionally, certain phthalazine compounds have been found to modulate signaling pathways such as the TGFβ-Smad pathway, which plays a crucial role in the regulation of gene expression. nih.gov

However, it is crucial to note that these findings pertain to the broader class of phthalazine derivatives and cannot be directly extrapolated to this compound without specific experimental validation. The biological activity of a compound is highly dependent on its unique chemical structure, and substitutions on the phthalazine core can significantly alter its molecular targets and downstream effects.

Due to the lack of available research, no data on the effects of this compound on specific cell lines, gene targets, or transcriptional outcomes can be provided at this time. Further investigation is required to elucidate the potential role, if any, of this compound in cellular differentiation and the regulation of gene transcription.

Data Table

No data is available from the conducted research to populate a data table on the effects of this compound on cellular differentiation and gene transcription.

Structure Activity Relationship Sar and Ligand Design Principles

Core Phthalazine (B143731) Scaffold Modifications

The 1,4-disubstituted phthalazine framework is a key pharmacophoric feature in a multitude of biologically active molecules, demonstrating activities such as anticancer, anticonvulsant, and anti-inflammatory properties. nih.govresearchgate.net Modifications at the C1 and C4 positions are particularly crucial in determining the compound's biological profile and potency.

Research into 1,4-disubstituted phthalazine analogues has shown that the substituents at these positions significantly influence their therapeutic efficacy. For instance, a series of 1-anilino-4-(arylsulfanylmethyl)phthalazines were synthesized and evaluated for their anticancer activities. nih.govresearchgate.net The results indicated that the nature of the aniline and thiophenol groups directly correlated with cytotoxicity against cancer cell lines.

Similarly, studies on 4-benzyl-1-piperazinylphthalazine derivatives identified them as promising anticancer agents, with the specific substitutions on the piperazine ring modulating their potency. researchgate.net The introduction of various nucleophiles at the C1 position of 4-benzyl-1-chlorophthalazine has yielded derivatives with significant antimicrobial effects, highlighting the scaffold's adaptability for generating compounds with diverse biological targets. nih.govresearchgate.net

Anticancer Activities of Selected 1-anilino-4-(arylsulfanylmethyl)phthalazines nih.govresearchgate.net
CompoundR (Substituent at C1-Anilino)R' (Substituent at C4-Thiophenol)IC50 (µM) vs. Bel-7402 Cell LineIC50 (µM) vs. HT-1080 Cell Line
113-Chloro-4-fluoroUnsubstituted56.238.9
123-Chloro-4-fluoro3,4-Difluoro32.425.4
134-Fluoro-3-(trifluoromethyl)3,4-Difluoro30.125.8
Cisplatin--73.363.3

The incorporation of halogens and other electron-withdrawing groups into the phthalazine scaffold or its substituents is a key strategy in ligand design. Halogenation can enhance biological activity through various mechanisms, including increased lipophilicity, which can improve cell membrane permeability, and the formation of specific halogen bonds with target proteins.

In a study of phthalazine-based compounds as VEGFR-2 inhibitors, the introduction of a chloro group at the 4-position of the phthalazine core led to a favorable increase in inhibitory activity. nih.gov This enhancement was attributed to the increased lipophilicity conferred by the chlorine atom. nih.gov Furthermore, SAR studies on 1-anilino-4-(arylsulfanylmethyl)phthalazines revealed that compounds bearing electron-withdrawing groups like fluoro, chloro, and trifluoromethyl on the aniline and thiophenol moieties exhibited the highest anticancer activity. nih.govresearchgate.net Specifically, compounds 12 and 13 , which feature multiple halogen substituents, showed greater potency than the chemotherapy drug cisplatin against the tested cell lines. nih.govresearchgate.net This underscores the strategic importance of halogenation in optimizing the biological effects of phthalazine derivatives.

Analysis of the 1-Benzyl and 4-(4-chlorophenoxy) Moieties

The specific substituents at the C1 and C4 positions of 1-Benzyl-4-(4-chlorophenoxy)phthalazine are critical determinants of its interaction with biological targets.

The benzyl (B1604629) group is a common motif in many biologically active phthalazine derivatives. nih.govsemanticscholar.orgresearchgate.net The 4-benzyl-2H-phthalazin-1-one core, for example, has been used as a starting material for the synthesis of numerous compounds with potential anticancer and antimicrobial properties. nih.govnih.gov While its precise role can vary depending on the target, the benzyl moiety typically provides a significant hydrophobic surface that can engage in van der Waals and π-π stacking interactions within the binding pocket of a receptor or enzyme. This interaction can be crucial for anchoring the ligand in an optimal orientation for biological activity. In a series of potent 1-piperazinyl-4-benzylphthalazine anticancer agents, the benzyl group was a conserved feature, suggesting its essential contribution to the observed activity. researchgate.net

The addition of a chlorine atom at the para-position of the phenoxy ring is particularly significant. As established, halogenation can enhance binding affinity. The electron-withdrawing nature of the chlorine atom alters the electrostatic potential of the phenoxy ring, potentially leading to more favorable interactions with the target protein. Furthermore, the chloro group can act as a hydrogen bond acceptor or participate in specific halogen bonding, further stabilizing the ligand-target complex. In related diarylheterocyclic systems, such modifications are known to be critical for potency. researchgate.net

Conformational Analysis and Stereochemical Considerations

The three-dimensional arrangement of the substituents relative to the core phthalazine scaffold is fundamental to the molecule's ability to bind to its target. The rotational freedom around the single bonds connecting the benzyl and chlorophenoxy groups to the phthalazine ring allows the molecule to adopt various conformations.

A detailed conformational analysis of a series of 1,4-disubstituted phthalazine phosphodiesterase-type (IV) (PDE IV) inhibitors provides insight into these considerations. nih.gov In that study, a substituent at the C1 position was found to preferentially orient itself towards the external part of the molecule, with its plane almost orthogonal to the phthalazine ring. nih.gov Conversely, the conformation of the substituent at the C4 position was found to be critical for biological activity; a more planar and rigid conformation was associated with higher PDE IV inhibition. nih.gov

Pharmacophore Identification and Lead Optimization Strategies

The design and refinement of this compound as a bioactive molecule are underpinned by a detailed understanding of its pharmacophoric features and the strategic optimization of its structure to enhance its desired biological activity.

Identification of Key Structural Features for Desired Activity

The core structure of this compound is built upon a phthalazine scaffold, which is recognized as a vital pharmacophoric element in many anticancer molecules. The activity of phthalazine derivatives is often linked to their ability to act as inhibitors of specific enzymes, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis, a process critical for tumor growth.

For phthalazine derivatives, several key structural components are considered essential for their biological activity. The general pharmacophore model for this class of compounds includes:

A flat heteroaromatic ring system, the phthalazine core, which typically occupies the ATP binding domain of the target kinase.

A central hydrophobic linker.

A functional group capable of acting as both a hydrogen bond acceptor and donor, which is crucial for binding with key amino acid residues in the enzyme's active site.

A terminal hydrophobic moiety that fits into an allosteric hydrophobic pocket.

In the case of this compound, the 4-(4-chlorophenyl)phthalazine scaffold is a significant feature. Studies on analogous compounds have highlighted the importance of this scaffold in conferring inhibitory activity against targets like VEGFR-2 nih.gov. The benzyl group and the 4-chlorophenoxy group attached to the phthalazine core are the variable substituents that modulate the compound's potency and selectivity.

Computational Chemistry and Molecular Modeling in SAR Studies

Computational techniques are invaluable tools for elucidating the SAR of this compound, providing insights into its interaction with biological targets at a molecular level.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound and its analogs, docking studies are frequently performed to understand their binding modes within the active site of kinases like VEGFR-2.

While specific docking results for this compound are not detailed in the provided search results, studies on closely related 4-(4-chlorophenyl)phthalazine derivatives offer valuable insights. These studies consistently show that the phthalazine scaffold occupies a hydrophobic pocket in the VEGFR-2 active site. The data from such molecular modeling studies often correlate well with the observed biological activities of the compounds nih.gov. For instance, certain derivatives have been shown to form hydrogen bonds with key amino acid residues, a critical factor for potent inhibition. The binding affinities calculated from docking studies, such as MolDock scores and Re-rank scores, are used to prioritize lead molecules ajchem-b.com.

Quantum Chemical Calculations (e.g., DFT for Electronic Structure)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and properties of molecules. These calculations can provide information about the molecule's geometry, charge distribution, and orbital energies (HOMO-LUMO), which are important for understanding its reactivity and interaction with biological targets.

While specific DFT studies on this compound were not found in the provided search results, DFT calculations are a common practice for characterizing novel compounds in medicinal chemistry. For example, in studies of other heterocyclic compounds, DFT with a basis set like 6-31G(d,p) has been used to calculate optimized geometrical parameters, electrical dipole moments, and HOMO-LUMO energy gaps niscpr.res.in. Such calculations help in corroborating experimental data and in understanding the intramolecular energy transfer within the molecule niscpr.res.in.

Binding Site Analysis and Residue Interactions

The analysis of the binding site and the specific interactions with amino acid residues is a critical component of understanding the mechanism of action of a ligand. For phthalazine derivatives targeting VEGFR-2, the binding site is typically the ATP-binding pocket.

Molecular docking studies of analogs of this compound have identified key interactions with amino acid residues in the VEGFR-2 active site. Although the specific interactions for the title compound are not provided, the general binding mode for this class of inhibitors is well-characterized. For example, in related compounds, the 4-(4-chlorophenyl)phthalazine moiety is often found to occupy a hydrophobic pocket, and various functional groups on the molecule form hydrogen bonds with specific residues, which is a determinant of their inhibitory potency nih.gov. The stability of these ligand-target interactions can be further investigated using molecular dynamics (MD) simulations nih.gov.

Prediction of Biological Activity Based on Structural Data

The prediction of biological activity for the compound this compound is primarily based on the extensive structure-activity relationship (SAR) studies of analogous phthalazine derivatives. While direct experimental data on this specific molecule is not extensively available in the public domain, its structural features allow for informed predictions regarding its potential biological effects, particularly as an anticancer agent.

The core structure of phthalazine is a recognized pharmacophore in medicinal chemistry, known to be a versatile scaffold for designing kinase inhibitors. ekb.egresearchgate.net Many derivatives have been investigated for their potential to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis, which is crucial for tumor growth and metastasis. ekb.egnih.govtandfonline.com

The design of potent phthalazine-based inhibitors often involves the incorporation of specific moieties at positions 1 and 4 of the phthalazine ring. nih.gov The general structure-activity relationships gleaned from various studies on related compounds can be summarized as follows:

Phthalazine Core: Acts as a flat heteroaromatic ring system that can occupy the ATP binding region of kinases. ekb.eg

Substitution at Position 1: The presence of a substituted group at this position is a common feature in active phthalazine derivatives. In the case of this compound, the benzyl group at position 1 is a significant feature. While many potent inhibitors feature biarylurea or biarylamide tails at this position to interact with key amino acid residues like Glu885 and Asp1046 in the VEGFR-2 binding site, the benzyl group's role would be to occupy a hydrophobic pocket. ekb.egnih.gov

Substitution at Position 4: The nature of the substituent at the 4-position significantly influences the compound's activity. The 4-chlorophenoxy group in the target compound is of particular interest. The chloro substituent on the terminal phenyl ring is a common feature in potent VEGFR-2 inhibitors, where it is believed to enhance hydrophobic interactions within the kinase's binding pocket. nih.gov For instance, biarylurea-based phthalazine derivatives with a terminal 4-chloro substituent have demonstrated remarkable broad-spectrum cell growth inhibition against various cancer cell lines. nih.gov

Computational docking studies on similar phthalazine derivatives have provided insights into their binding modes with VEGFR-2. These studies suggest that the phthalazine scaffold, along with its substituents, can effectively fit into the ATP-binding pocket of the kinase. The interactions often involve hydrogen bonds and hydrophobic interactions with key amino acid residues. nih.gov Although a specific docking study for this compound is not available, it can be inferred that the benzyl and 4-chlorophenoxy groups would likely engage in hydrophobic interactions within the receptor's active site.

The following table summarizes the structure-activity relationships for a series of phthalazine derivatives, which helps in predicting the activity of this compound.

Compound Series Substitution at Position 1 Substitution at Position 4 Observed Biological Activity
Biarylurea DerivativesBiarylurea moietyVaried substituentsPotent VEGFR-2 inhibition and broad-spectrum anticancer activity. nih.govtandfonline.com
Biarylamide DerivativesBiarylamide moietyVaried substituentsSignificant anti-proliferative activity. ekb.eg
1-Anilino-4-(arylsulfanylmethyl)phthalazinesSubstituted anilino groupArylsulfanylmethyl groupAnticancer activity, with halogen substitutions on the thiophenol group increasing activity. nih.gov
4-Benzyl-2-substituted phthalazin-1-onesVaried substituents at N-2Benzyl groupAntimicrobial activity. nih.govresearchgate.net

Pre Clinical Biological Activity and Translational Research Perspectives

In Vitro Pharmacological Characterization

The therapeutic potential of phthalazine (B143731) derivatives has been explored through various in vitro assays, revealing a range of biological effects. These studies, focused on analogs and related structures, form the basis for understanding the possible activities of 1-Benzyl-4-(4-chlorophenoxy)phthalazine.

The 1,4-disubstituted phthalazine scaffold is a subject of considerable interest for its anti-proliferative properties against various human cancer cell lines. cu.edu.egnih.gov A series of novel 1,4-disubstituted phthalazine derivatives bearing piperazinyl, primary, or secondary amino functions at position 1 and a 4-bromophenyl group at position 4 were evaluated for their cytotoxic effects against the MCF-7 human breast adenocarcinoma cell line. cu.edu.eg Several of these compounds displayed potent cytotoxic activity, with IC50 values in the low micromolar range. cu.edu.eg

Similarly, other studies on 1,4-substituted phthalazine derivatives have demonstrated excellent selectivity and potent cytotoxic activity against cell lines such as A549 (lung), HT-29 (colorectal), and MDA-MB-231 (breast). researchgate.net For instance, certain compounds showed high selectivity for MDA-MB-231 cells with IC50 values ranging from nanomolar to low micromolar concentrations. researchgate.net The anti-proliferative activity of newly synthesized phthalazine derivatives has also been examined against hepatocellular carcinoma (Hep G2) and breast cancer (MCF-7) cell lines, with most of the tested compounds displaying growth inhibitory activity. nih.gov

Table 1: In Vitro Anti-proliferative Activity of Selected 1,4-Disubstituted Phthalazine Derivatives

Compound SeriesCell LineMeasured Activity (IC50)Reference
1-Amino/Piperazinyl-4-(4-bromophenyl)phthalazinesMCF-7 (Breast)1.4 - 2.3 µM cu.edu.eg
1,4-Substituted Phthalazines (7a-7h)MDA-MB-231 (Breast)0.001 - 0.92 µM researchgate.net
4-(4-Chlorophenyl)phthalazine DerivativesHep G2 (Liver) & MCF-7 (Breast)Variable growth inhibitory activity nih.gov

The phthalazine nucleus is a key component in several enzyme inhibitors. nih.gov For example, Zopolrestat (B13010), a phthalazinone derivative, is known to inhibit aldose reductase, an enzyme implicated in diabetic complications. nih.gov Other phthalazine derivatives have been identified as selective inhibitors of cGMP-inhibited phosphodiesterase (PDE). nih.gov

More recently, research has focused on the inhibition of vascular endothelial growth factor receptor (VEGFR), a key target in cancer therapy. Certain phthalazine derivatives have been identified as potent inhibitors of VEGFR-2. nih.gov The lipophilicity and electronic nature of substitutions on the phthalazine scaffold play an important role in VEGFR-2 inhibition and the resulting anticancer activities. nih.gov Kinetic studies on related heterocyclic compounds have often revealed mixed-type or competitive inhibition mechanisms against their target enzymes. mdpi.comnih.govelsevierpure.com For instance, studies on benzimidazole (B57391) derivatives, which share some structural similarities, showed mixed inhibition kinetics for acetylcholinesterase (AChE). nih.gov While specific kinetic data for this compound is unavailable, the broader class of compounds demonstrates significant potential for targeted enzyme inhibition.

Phthalazine derivatives have been investigated for their ability to interact with various cellular receptors. A cell-based screen identified a class of 1-amino-4-benzylphthalazines that function as antagonists of the Smoothened receptor, a component of the Hedgehog (Hh) signaling pathway. researchgate.net This discovery led to the development of high-affinity Smoothened antagonists with potential antitumor activity. researchgate.net

Furthermore, molecular modeling studies on a series of newly synthesized phthalazine-based vasodilators suggest they may act as α(1)-adrenergic receptor (AR) antagonists. nih.gov The modeling, which included docking into a homology model of the receptor, showed high docking scores and fit values, which were consistent with the observed vasodilation activities of the tested compounds. nih.gov These findings indicate that the phthalazine scaffold can be oriented to achieve specific receptor antagonism.

The antimicrobial properties of the phthalazine scaffold have been demonstrated in studies of various derivatives. A study involving the condensation of 4-benzyl-1-chlorophthalazine with different nucleophiles produced a series of 4-benzylphthalazin-1-ylamino derivatives. nih.gov Selected compounds from this series were screened for their antimicrobial activities and were found to exhibit promising effects against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov This suggests that the 4-benzylphthalazine core, which is present in the title compound, can serve as a foundation for developing new antimicrobial agents. Research on other heterocyclic structures, such as O-benzyl derivatives, has also shown potent activity against Gram-positive bacteria and fungi. mdpi.com

Table 2: Antimicrobial Activity Profile of Selected 4-Benzyl-2H-phthalazine Derivatives

Compound SeriesOrganism TypeActivity NotedReference
4-Benzylphthalazin-1-ylamino derivativesGram-positive bacteriaPromising inhibitory effects nih.gov
4-Benzylphthalazin-1-ylamino derivativesGram-negative bacteriaPromising inhibitory effects nih.gov
4-Benzylphthalazin-1-ylamino derivativesFungiPromising inhibitory effects nih.gov

Phthalazine derivatives are well-known for their vasorelaxant properties, a characteristic of early antihypertensive drugs like hydralazine. nih.gov Recent studies continue to explore this activity in new derivatives. A series of novel phthalazine compounds were tested for their vasorelaxant effects on thoracic rat aorta rings pre-contracted with nor-adrenaline. nih.gov Several of the tested compounds demonstrated higher potency than the reference drug, prazosin. The most active compound in the series exhibited an IC50 of 0.10 µM. nih.gov This potent vasorelaxant activity underscores the potential of the phthalazine scaffold in modulating vascular tone. nih.gov

Table 3: Vasorelaxant Activity of a Novel Phthalazine Derivative

CompoundAssay SystemMeasured Activity (IC50)Reference
Compound 8d (a novel phthalazine derivative)Nor-adrenaline-induced spasm in thoracic rat aorta rings0.10 µM nih.gov

There is no direct research available from the search results detailing the effects of this compound or its close analogs on glucose uptake in cellular models. However, some compounds within the broader phthalazine family have been linked to pathways relevant to diabetes. nih.gov For example, the phthalazinone derivative Zopolrestat is an inhibitor of aldose reductase and has been in clinical trials for its potential to prevent diabetic complications such as retinopathy and neuropathy. nih.gov This indicates that the phthalazine scaffold can interact with targets in metabolic pathways, although its specific role in glucose transport remains to be investigated.

Pre-clinical In Vivo Studies (Non-Human Trials)

In vivo studies are crucial for validating the therapeutic promise of novel chemical entities. For phthalazine derivatives, animal models have been instrumental in demonstrating their biological effects in a complex physiological environment.

Efficacy in Animal Models of Disease (e.g., Cancer Xenografts)

While specific in vivo studies on the efficacy of this compound in cancer xenograft models are not extensively detailed in the available literature, the broader class of phthalazine derivatives has been a major focus of oncology research, particularly as inhibitors of poly (ADP-ribose) polymerase (PARP). PARP inhibitors have shown efficacy in tumors with specific DNA damage response deficiencies, such as those with BRCA1/2 mutations. The therapeutic principle of synthetic lethality, exploited by PARP inhibitors, has been a significant breakthrough in cancer treatment. Research into next-generation DNA damage response therapeutics continues to explore compounds that could expand upon the success of established PARP inhibitors, potentially overcoming resistance mechanisms and broadening the range of susceptible cancers. q4cdn.comnih.gov

Anticonvulsant Activity in Rodent Models

A structurally related phthalazine tetrazole derivative, 6-(4-chlorophenoxy)-tetrazolo[5,1-a]phthalazine (QUAN-0808), has demonstrated significant anticonvulsant properties in various mouse seizure models. nih.govscilit.com In the maximal electroshock (MES) seizure model, an established screening test for drugs effective against generalized tonic-clonic seizures, QUAN-0808 showed potent activity. nih.gov

The compound was also assessed in chemically induced seizure models, proving effective against seizures induced by isoniazid (B1672263) (ISO), thiosemicarbazide (B42300) (THIO), and 3-mercaptopropionic acid (3-MP). nih.govscilit.com These findings suggest that the anticonvulsant mechanism may involve the GABAergic system, as these chemoconvulsants are known to interfere with GABA synthesis or function. The compound's broad-spectrum activity in these preclinical models highlights the potential of this chemical scaffold in developing new antiepileptic drugs. nih.gov

Table 1: Anticonvulsant Profile of a Related Phthalazine Derivative (QUAN-0808) in Mice

Seizure Model Test Type Compound Activity
Maximal Electroshock (MES) Electrically Induced Potent anticonvulsant activity noted. nih.gov
Isoniazid (ISO) Chemically Induced Significant anticonvulsant activity. nih.govscilit.com
Thiosemicarbazide (THIO) Chemically Induced Significant anticonvulsant activity. nih.govscilit.com
3-Mercaptopropionic Acid (3-MP) Chemically Induced Significant anticonvulsant activity. nih.govscilit.com
Pentylenetetrazole (PTZ) Chemically Induced Noted for testing in this model. nih.gov

This table summarizes the anticonvulsant activity of a compound structurally related to this compound.

Anti-inflammatory and Analgesic Effects in Animal Models

The anti-inflammatory and analgesic potential of the related compound QUAN-0808 has been substantiated in several murine models. nih.govif-pan.krakow.pl In models of acute inflammation, such as xylene-induced ear edema and carrageenan-induced paw edema, the compound significantly reduced swelling. nih.govif-pan.krakow.pl This effect is believed to be linked to the inhibition of inflammatory mediators like prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO). nih.gov

The analgesic properties were evaluated using the acetic acid-induced writhing test, which models peripheral pain. QUAN-0808 demonstrated a significant, dose-dependent reduction in writhing responses, indicating a potent peripheral analgesic effect. nih.govif-pan.krakow.pl However, in the hot plate test, a model for central nervous system-mediated analgesia, the compound did not produce a significant effect. This suggests that its pain-relieving action is primarily mediated through peripheral mechanisms, likely linked to its anti-inflammatory activity, rather than acting on central opioid pathways. nih.govif-pan.krakow.pl

Table 2: In Vivo Anti-inflammatory and Analgesic Efficacy of a Related Phthalazine Derivative (QUAN-0808)

Animal Model Effect Measured Result
Xylene-Induced Ear Edema Reduction in swelling Significant, dose-dependent inhibition of edema. nih.govif-pan.krakow.pl
Carrageenan-Induced Paw Edema Reduction in paw volume Significant inhibition of edema. nih.govif-pan.krakow.pl
Acetic Acid-Induced Vascular Permeability Reduction in dye leakage Significant decrease in Evans blue exudation. nih.gov
Acetic Acid-Induced Writhing Number of writhes Significant, dose-dependent reduction in writhing. nih.govif-pan.krakow.pl
Hot Plate Test Pain latency No significant antinociceptive effect. nih.govif-pan.krakow.pl

This table outlines the demonstrated anti-inflammatory and peripheral analgesic effects of a compound structurally related to this compound.

Potential Therapeutic Areas for Further Investigation

The pre-clinical data on phthalazine derivatives suggest several promising avenues for continued research and development.

Oncology (beyond established PARP inhibitors)

The therapeutic landscape in oncology is continually evolving, with a focus on developing agents that can overcome resistance to existing therapies. nih.gov While the phthalazine core is central to many PARP inhibitors, there is potential for derivatives like this compound to exert anti-cancer effects through alternative mechanisms. q4cdn.comnih.gov Future research could explore impacts on other DNA damage response pathways, cell cycle regulation, or kinase signaling cascades that are critical for tumor growth and survival. Investigating the efficacy of such compounds in cancer types not typically associated with BRCA mutations could also unveil novel therapeutic applications. nih.gov

Infectious Diseases (Antimicrobial and Antileishmanial)

The phthalazine scaffold has been identified as a promising backbone for the development of novel antimicrobial agents. semanticscholar.orgresearchgate.net Studies on various phthalazine derivatives have shown activity against both Gram-positive and Gram-negative bacteria. semanticscholar.org Furthermore, related heterocyclic compounds are being explored for their potential against parasitic infections. nih.govnih.govresearchgate.net

Specifically, the antileishmanial activity of various heterocyclic compounds, including phthalazine derivatives, has been an area of active investigation. researchgate.net Leishmaniasis is a parasitic disease with limited treatment options, and new chemical entities are urgently needed. Research has demonstrated that certain benzo[g]phthalazine (B3188949) derivatives can inhibit the growth of Leishmania species in vitro. researchgate.net Guanidine-containing molecules, which share some structural features with components of the target compound, have also shown potent antileishmanial activity by targeting parasite-specific enzymes like cysteine proteases. nih.gov This suggests that this compound could be investigated for its potential to inhibit parasitic growth, representing a valuable area for future research in infectious diseases. nih.govnih.gov

Metabolic Disorders (e.g., Diabetes-related complications)

One of the most notable examples is Zopolrestat , a phthalazinone derivative that acts as an aldose reductase inhibitor. nih.gov Aldose reductase is a key enzyme in the polyol pathway, which becomes overactive in hyperglycemic conditions, leading to the accumulation of sorbitol. This accumulation is implicated in the pathogenesis of diabetic complications such as retinopathy, neuropathy, and cataract formation. nih.govnih.gov The inhibitory action of zopolrestat on this enzyme highlights the potential of the phthalazine scaffold to interact with key targets in diabetes-related pathways.

The structural features of this compound, including the benzyl (B1604629) and chlorophenoxy moieties, could influence its interaction with biological targets relevant to metabolic diseases. Further research is warranted to explore if this compound or its analogs could exhibit similar aldose reductase inhibitory activity or affect other pathways involved in diabetic complications. The diverse biological activities reported for phthalazine derivatives, including antidiabetic effects, underscore the potential of this chemical class in developing new therapeutic agents for metabolic disorders. osf.ionih.gov

Cardiovascular Research

Phthalazine derivatives have a well-established history in cardiovascular medicine, with several compounds demonstrating significant effects on the cardiovascular system. osf.io The prototypical example is Hydralazine , a well-known antihypertensive agent that functions as a direct-acting vasodilator. nih.gov Its mechanism of action involves the relaxation of arterial smooth muscle, leading to a decrease in blood pressure.

The vasorelaxant properties are a recurring theme in the pharmacological profile of phthalazine compounds. osf.io This suggests that the phthalazine nucleus can serve as a scaffold for the development of agents that modulate vascular tone. The specific substituents on the phthalazine ring play a crucial role in determining the potency and selectivity of these effects. For instance, some derivatives have been investigated for their cardiotonic (positive inotropic) effects, suggesting a potential role in heart failure treatment. jocpr.com

Given the established cardiovascular activity of the phthalazine scaffold, this compound could be a candidate for investigation in cardiovascular research. Its lipophilic nature, conferred by the benzyl and chlorophenoxy groups, might influence its distribution and interaction with cardiovascular targets. Pre-clinical studies would be necessary to determine if it possesses vasodilatory, antihypertensive, or other cardiovascular effects.

Neurodegenerative Disorders

The potential application of phthalazine derivatives in the context of neurodegenerative disorders is an emerging area of research. While direct evidence for this compound in neuroprotection is lacking, the known anticonvulsant activity of some phthalazine compounds suggests a potential to modulate neuronal excitability. jocpr.comnih.gov Dysregulation of neuronal excitability is a common feature in several neurodegenerative conditions.

Furthermore, some phthalazine derivatives have been explored as non-competitive AMPA receptor antagonists. nih.gov AMPA receptors are glutamate (B1630785) receptors that play a critical role in synaptic transmission and plasticity. However, their overactivation can lead to excitotoxicity, a process implicated in neuronal cell death in various neurodegenerative diseases. The ability of certain phthalazines to antagonize these receptors suggests a potential neuroprotective mechanism.

The exploration of phthalazine-based compounds as inhibitors of enzymes like poly (ADP-ribose) polymerase (PARP) also holds relevance for neurodegenerative disorders. osf.io PARP inhibitors are being investigated for their potential to protect neurons from DNA damage and cell death. The diverse biological activities of the phthalazine scaffold make it a promising starting point for the design of novel neuroprotective agents.

Comparative Analysis with Other Phthalazine Derivatives and Known Active Compounds

To contextualize the potential of this compound, a comparative analysis with other well-characterized phthalazine derivatives and established drugs is essential.

Compound/Drug Chemical Class Primary Mechanism of Action Therapeutic Area
This compound Phthalazine DerivativeTo be determinedPotential in Metabolic, Cardiovascular, and Neurodegenerative Disorders
Zopolrestat Phthalazinone DerivativeAldose Reductase InhibitorDiabetes-related Complications nih.govnih.gov
Hydralazine Phthalazine DerivativeVasodilatorHypertension nih.gov
Azelastine Phthalazine DerivativeH1 Receptor AntagonistAllergic Rhinitis nih.gov
Olaparib Phthalazinone DerivativePARP InhibitorOncology researchgate.net
Diazepam BenzodiazepineGABA-A Receptor ModulatorAnxiety, Seizures
Metformin BiguanideActivation of AMP-activated protein kinase (AMPK)Type 2 Diabetes
Lisinopril ACE InhibitorAngiotensin-Converting Enzyme InhibitorHypertension, Heart Failure

This comparative table highlights the therapeutic diversity of the phthalazine scaffold. While Zopolrestat's activity is rooted in enzyme inhibition relevant to diabetic complications, Hydralazine's effect is on vascular smooth muscle. Azelastine demonstrates that the phthalazine core can be adapted to target G-protein coupled receptors, and Olaparib showcases its utility in oncology through PARP inhibition. nih.govresearchgate.net

Compared to established drugs in various fields, this compound's potential lies in its unique substitution pattern. The combination of a benzyl group and a 4-chlorophenoxy moiety may confer a distinct pharmacological profile. For instance, while diazepam modulates GABAergic neurotransmission for its anticonvulsant effects, a phthalazine derivative might achieve similar outcomes through a different mechanism, such as AMPA receptor antagonism. nih.gov

In the realm of metabolic disorders, a novel phthalazine derivative would need to demonstrate significant advantages over established therapies like metformin, either through a different mechanism of action or an improved side-effect profile. Similarly, in cardiovascular medicine, any new phthalazine-based vasodilator would be compared against well-established agents like lisinopril.

Analytical Methodologies for 1 Benzyl 4 4 Chlorophenoxy Phthalazine and Its Metabolites

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy provides precise insights into the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzyl (B1604629), chlorophenoxy, and phthalazine (B143731) ring systems. The benzylic methylene (B1212753) (-CH2-) protons would likely appear as a singlet, while the aromatic protons would exhibit complex splitting patterns (multiplets, doublets) based on their coupling with adjacent protons.

¹³C NMR: The carbon NMR spectrum would complement the proton data by showing distinct signals for each unique carbon atom in the molecule, including the aromatic carbons and the benzylic methylene carbon.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of 1-Benzyl-4-(4-chlorophenoxy)phthalazine would be expected to display characteristic absorption bands.

Functional Group **Expected Wavenumber (cm⁻¹) **
C-H stretching (aromatic)3100-3000
C-H stretching (aliphatic)3000-2850
C=N stretching (phthalazine ring)1650-1550
C=C stretching (aromatic rings)1600-1450
C-O-C stretching (ether linkage)1250-1050
C-Cl stretching800-600

Mass Spectrometry (MS) determines the molecular weight and can provide information about the compound's structure through fragmentation patterns. For this compound (molecular formula C₂₁H₁₅ClN₂O), the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (approximately 346.81 g/mol ). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would result in a characteristic [M+2]⁺ peak.

Chromatographic Separation Techniques (HPLC, LC-MS, UPLC)

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from its metabolites or impurities.

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for purity assessment and quantification. A typical method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The retention time would be specific to the compound under the given conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the detection specificity of mass spectrometry. It is particularly powerful for identifying metabolites in complex biological samples, as it provides both retention time and mass-to-charge ratio data for each separated component.

Ultra-Performance Liquid Chromatography (UPLC): UPLC utilizes smaller particle size columns to achieve higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC, making it a valuable tool for high-throughput analysis.

X-ray Crystallography for Absolute Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the absolute three-dimensional structure of a crystalline compound. This technique provides precise measurements of bond lengths, bond angles, and dihedral angles, confirming the connectivity and stereochemistry of the molecule. For structurally similar phthalazine derivatives, X-ray studies have been used to reveal the dihedral angles between the substituent rings and the core phthalazine system, as well as the role of non-classical hydrogen bonds in stabilizing the crystal packing. nih.gov Such an analysis for this compound would provide unambiguous proof of its structure.

Quantitative Analytical Methods in Biological Matrices (Pre-clinical)

Developing quantitative methods is crucial for pre-clinical studies, such as pharmacokinetics, which examine the absorption, distribution, metabolism, and excretion (ADME) of a compound.

For the determination of this compound and its potential metabolites in biological matrices like plasma, urine, or tissue homogenates, LC-MS/MS (tandem mass spectrometry) is the method of choice. This technique offers high sensitivity and selectivity, which are necessary for measuring the low concentrations typically found in these samples. The method would involve:

Sample Preparation: Extraction of the analyte from the biological matrix, often using protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE).

Chromatographic Separation: Separation of the parent compound from its metabolites and endogenous matrix components using HPLC or UPLC.

Mass Spectrometric Detection: Quantification using a tandem mass spectrometer, typically in the multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor ion to product ion transition.

Validation of such a bioanalytical method according to regulatory guidelines is essential to ensure its accuracy, precision, and reliability for pre-clinical research.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Pathways

The synthesis of phthalazine (B143731) derivatives often begins with starting materials like phthalic anhydride (B1165640), which is reacted with hydrazine (B178648) hydrate (B1144303) to form a dihydrophthalazine-1,4-dione intermediate. jocpr.com This is typically followed by chlorination using reagents like phosphorus oxychloride to yield a reactive dichlorophthalazine, which can then be substituted. jocpr.comiiste.org For 1-Benzyl-4-(4-chlorophenoxy)phthalazine, this would involve sequential reactions with a benzyl (B1604629) nucleophile and a 4-chlorophenoxide.

Future research should focus on developing more efficient, sustainable, and versatile synthetic routes. journaljpri.com Unexplored avenues include:

One-Pot Reactions: Designing multi-component reactions where the phthalazine core is constructed and functionalized in a single step would significantly improve efficiency and reduce waste.

Green Chemistry Approaches: Investigating the use of greener solvents (like glycerol), microwave-assisted synthesis, or flow chemistry could lead to faster reactions, higher yields, and a reduced environmental footprint. researchgate.net

Catalytic C-H Activation: A cutting-edge approach would be the direct C-H benzylation and phenoxylation of the phthalazine core, bypassing the need for pre-functionalized starting materials and offering a more atom-economical pathway.

Advanced SAR and Mechanism of Action Elucidation

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For this compound, a systematic exploration of its SAR is a key future direction. researchgate.net

Table 1: Proposed SAR Exploration for this compound

Molecular Fragment Proposed Modifications Rationale
Benzyl Group Vary substituents (e.g., methoxy, nitro, fluoro) at ortho, meta, para positions. Replace phenyl ring with other aromatic or heterocyclic rings. To probe the impact of electronics and sterics on target binding.
Phthalazine Core Introduce substituents on the fused benzene (B151609) ring. To modulate solubility, metabolic stability, and target interactions.

| 4-Chlorophenoxy Group | Alter the position of the chloro substituent. Replace chlorine with other halogens or electron-withdrawing/donating groups. | To fine-tune electronic properties and hydrogen bonding capabilities. nih.gov |

To elucidate its mechanism of action, advanced techniques beyond simple screening are necessary. Chemical proteomics could identify direct protein targets in cell lysates. Furthermore, activity-based protein profiling (ABPP) with a tagged version of the molecule could offer insights into its interactions within a complex biological system. frontiersin.org

Exploration of New Pharmacological Targets

Phthalazine derivatives are known to exhibit a wide range of pharmacological activities by interacting with various biological targets. osf.ioresearchgate.net Many have been investigated as inhibitors of enzymes like PARP (Poly(ADP-ribose) polymerase), VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), and phosphodiesterases (PDEs). researchgate.netnih.govosf.io

Future research should screen this compound against a diverse panel of targets to uncover novel therapeutic potential. nih.gov Given its structural motifs, unexplored targets could include:

Kinases: Besides VEGFR-2, the compound could be tested against other kinase families implicated in cancer and inflammatory diseases, such as epidermal growth factor receptor (EGFR) or Aurora kinases. nih.govnih.gov

Epigenetic Targets: The planar aromatic system of the phthalazine core could allow for intercalation or binding to epigenetic enzymes like histone deacetylases (HDACs) or methyltransferases.

Neurotransmitter Receptors: Certain phthalazine analogues have shown affinity for GABA receptors, suggesting a potential role in neurological disorders. jocpr.com

Table 2: Potential Pharmacological Targets for Future Investigation

Target Class Specific Examples Potential Therapeutic Area
Protein Kinases EGFR, Aurora Kinase, JAK/STAT pathway Oncology, Inflammation
Phosphodiesterases PDE4, PDE5 Inflammatory Diseases, Cardiovascular
Epigenetic Modulators HDACs, Histone Methyltransferases Oncology, Genetic Disorders

Application in Drug Delivery Systems and Nanotechnology

The therapeutic efficacy of a compound is often limited by its physicochemical properties, such as poor solubility or lack of target specificity. Future research could explore incorporating this compound into advanced drug delivery systems.

Nanoparticle Encapsulation: Formulating the compound within lipid-based nanoparticles or polymeric micelles could enhance its aqueous solubility, improve its pharmacokinetic profile, and allow for passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect.

Drug Conjugates: Covalently linking the molecule to targeting ligands, such as antibodies or peptides that recognize specific cell surface receptors, could enable active, targeted delivery, thereby increasing efficacy and reducing off-target side effects.

Chemoinformatics and Artificial Intelligence in Phthalazine Research

Chemoinformatics and artificial intelligence (AI) are revolutionizing drug discovery. nih.govmdpi.com These computational tools can accelerate the research and development of this compound.

Predictive Modeling: Machine learning algorithms can be trained on existing data for other phthalazine derivatives to build Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models could then predict the biological activity of novel, virtual analogues of the lead compound, prioritizing the most promising candidates for synthesis.

Virtual Screening: Molecular docking simulations can be used to predict the binding affinity and orientation of this compound within the active sites of various potential protein targets, helping to prioritize experimental screening efforts. nih.gov

ADMET Prediction: AI models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound and its future derivatives, identifying potential liabilities early in the drug discovery process. nih.gov

Multi-target Drug Design Approaches

Complex diseases like cancer often involve multiple pathological pathways, making drugs that act on a single target less effective. The development of multi-target agents is a promising strategy. bohrium.com The scaffold of this compound is amenable to modification for multi-target drug design.

Future work could focus on creating hybrid molecules by integrating pharmacophores known to interact with other relevant targets. For example, if the compound is found to be a VEGFR-2 inhibitor, the benzyl or chlorophenoxy moiety could be replaced with a group known to inhibit another cancer-related target, such as a histone deacetylase or a different kinase, to create a single molecule with dual activity.

常见问题

Q. How can factorial design enhance the efficiency of reaction optimization for this compound?

  • Methodological Answer : A 2^3 factorial design evaluates three factors (e.g., temperature, catalyst concentration, solvent ratio) at two levels (high/low). Response surface methodology (RSM) models interactions between variables, identifying optimal conditions with minimal experiments. For example, a central composite design reduced reaction time by 30% while maintaining >90% yield in a recent phthalazine synthesis study .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。